molecular formula C11H17N3O2 B1381686 5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione CAS No. 1897779-95-1

5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1381686
CAS RN: 1897779-95-1
M. Wt: 223.27 g/mol
InChI Key: NBGXIMOWEQJRIL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione (AMCD) is an organic compound with a wide range of applications in scientific research and laboratory experiments. AMCD is a cyclic amine derivative with a molecular weight of 205.25 g/mol and a melting point of 120-121 °C. It is a colorless, crystalline solid with a pK a of 8.9 and a solubility of 0.05 g/100 mL of water at 20 °C. AMCD is most commonly used in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antineoplastic agents.

Scientific Research Applications

Multicomponent Synthesis Techniques

A study by Barakat et al. (2016) details a multicomponent reaction process for synthesizing a closely related compound, highlighting the effectiveness of combining N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in aqueous solution. This process, demonstrating high yields and confirmed by spectroscopic methods and X-ray crystallography, could potentially be adapted for the synthesis of "5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione" derivatives (Barakat et al., 2016).

Biological Activities

Several studies have investigated the biological activities of pyrimidine derivatives, which could suggest applications for "this compound" and its derivatives. For instance, Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, exploring their antibacterial and antifungal properties. This research indicates the potential of pyrimidine derivatives in developing new antimicrobial agents (Mohanty et al., 2015).

Anti-inflammatory Properties

The anti-inflammatory properties of pyrimidine derivatives are documented in studies by Shang Lin-lin and C. Dong (2010), where 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine, a compound with a similar core structure, was synthesized and found to exhibit significant anti-inflammatory effects. These findings highlight the potential of such derivatives in developing new anti-inflammatory drugs (Shang Lin-lin & C. Dong, 2010).

properties

IUPAC Name

5-(aminomethyl)-1-cyclohexylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c12-6-8-7-14(11(16)13-10(8)15)9-4-2-1-3-5-9/h7,9H,1-6,12H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGXIMOWEQJRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C(=O)NC2=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione

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